molecular formula C18H13ClFNO3 B2612851 N-(3-chloro-4-fluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919760-07-9

N-(3-chloro-4-fluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Cat. No. B2612851
CAS RN: 919760-07-9
M. Wt: 345.75
InChI Key: VAHDFKCVIYXKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel in 2003. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

Coumarin derivatives, including compounds structurally related to N-(3-chloro-4-fluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, have been synthesized and evaluated for antitumor activity against human cancer cell lines. Notably, certain novel 3,4,5-trimethoxyphenyl coumarin derivatives exhibited better inhibitory activity against tumor cells than 5-fluorouracil, a standard chemotherapeutic agent, suggesting their potential as anticancer compounds (Shi et al., 2020).

Anti-inflammatory Activity

Research on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide has shown significant anti-inflammatory activity. These compounds were synthesized and tested for their anti-inflammatory effects, with some showing considerable activity, indicating their potential as anti-inflammatory agents (Sunder & Maleraju, 2013).

Antimicrobial Activity

Novel heterocyclic compounds bearing a sulfamoyl moiety, suitable for use as antimicrobial agents, have been synthesized. These include derivatives incorporating the N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide structure, which showed promising in vitro antibacterial and antifungal activities, highlighting their potential use in treating microbial infections (Darwish et al., 2014).

Synthesis of Organic Compounds

The synthesis of new organic compounds with potential pharmaceutical applications has also been explored. For example, derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, potential pesticides, have been characterized by X-ray powder diffraction, showcasing the role of such compounds in developing new pesticides with enhanced properties (Olszewska et al., 2008).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO3/c1-10-2-4-13-11(8-18(23)24-16(13)6-10)7-17(22)21-12-3-5-15(20)14(19)9-12/h2-6,8-9H,7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHDFKCVIYXKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

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